molecular formula C7H3BrClF4NO B15312949 3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-chloropyridine

3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-chloropyridine

Cat. No.: B15312949
M. Wt: 308.45 g/mol
InChI Key: ZLYVRJUOPRNIRG-UHFFFAOYSA-N
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Description

3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-chloropyridine is a chemical compound that features a pyridine ring substituted with a bromo-tetrafluoroethoxy group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-chloropyridine typically involves the reaction of 2-chloropyridine with 2-bromo-1,1,2,2-tetrafluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dimethylformamide (DMF) to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-chloropyridine can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

    Coupling reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyridine derivative, while a Suzuki coupling reaction would produce a biaryl compound.

Scientific Research Applications

3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-chloropyridine has several applications in scientific research, including:

    Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties, such as hydrophobicity or thermal stability.

    Environmental chemistry: It can be employed in the analysis and detection of environmental pollutants due to its reactivity with certain analytes.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-chloropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene
  • 2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-1,1,1,2,3,3-hexafluoro-3-(pentafluoroethoxy)propane
  • Methyl 3-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate

Uniqueness

3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-chloropyridine is unique due to the combination of its pyridine ring and the bromo-tetrafluoroethoxy group. This structure imparts distinct chemical properties, such as increased electron density and reactivity, making it valuable for specific synthetic applications and research purposes.

Properties

Molecular Formula

C7H3BrClF4NO

Molecular Weight

308.45 g/mol

IUPAC Name

3-(2-bromo-1,1,2,2-tetrafluoroethoxy)-2-chloropyridine

InChI

InChI=1S/C7H3BrClF4NO/c8-6(10,11)7(12,13)15-4-2-1-3-14-5(4)9/h1-3H

InChI Key

ZLYVRJUOPRNIRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)OC(C(F)(F)Br)(F)F

Origin of Product

United States

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